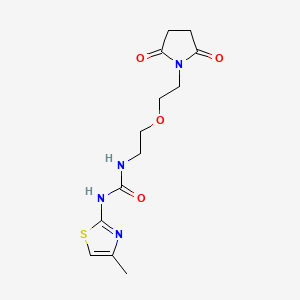

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methylthiazol-2-yl)urea

Description

This compound features a urea core substituted with two distinct moieties: a 4-methylthiazol-2-yl group and a 2,5-dioxopyrrolidin-1-yl-containing ethoxyethyl chain.

Properties

IUPAC Name |

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(4-methyl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4S/c1-9-8-22-13(15-9)16-12(20)14-4-6-21-7-5-17-10(18)2-3-11(17)19/h8H,2-7H2,1H3,(H2,14,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIFFYCNCPROPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methylthiazol-2-yl)urea is a synthetic organic compound that has attracted attention in various fields of medicinal chemistry and biological research due to its unique structural features. This compound contains a pyrrolidinone ring, an ethoxyethyl chain, and a thiazole moiety, which may contribute to its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name: this compound

The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets such as enzymes and receptors. The presence of the pyrrolidinone ring and urea moiety allows for the formation of hydrogen bonds with target proteins, potentially modulating their activity. The ethoxyethyl and thiazole groups may enhance binding affinity and specificity, making this compound a candidate for drug development in various therapeutic areas.

Biological Activity

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity: Compounds containing thiazole and urea moieties have shown significant antitumor effects in various cancer cell lines. For example, a study reported that related thio-ureas exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer types, indicating potential for broad-spectrum antitumor activity .

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), which is implicated in oxidative stress responses and cancer cell survival .

Case Studies

-

Antitumor Evaluation:

A series of structurally related compounds were synthesized and evaluated for their antitumor properties. Compound 4 from this series demonstrated significant selectivity towards non-small lung cancer cells with a GI50 value of 25.1 μM . Such findings suggest that modifications to the core structure can lead to enhanced biological activities. -

Structure-Activity Relationship (SAR):

Investigations into the SAR of thio-ureas have revealed that variations in substituents on the thiazole or urea moiety can dramatically influence biological outcomes. For instance, introducing different alkyl or aryl groups has been shown to affect both potency and selectivity against various cancer cell lines .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Type | GI50 (μM) | Cancer Cell Line |

|---|---|---|---|

| Compound 4 | Thio-urea | 25.1 | EKVX (non-small lung) |

| Compound 11a | Methoxy-substituted Urea | 16.23 | U937 (leukemia) |

| Compound 22e | Benzothiazole Derivative | Varies | SK-Hep-1 (liver) |

| Compound 22g | Benzothiazole Derivative | Moderate | MDA-MB-231 (breast) |

Scientific Research Applications

Cancer Treatment

One of the significant applications of this compound is in cancer therapy. It acts as an indoleamine 2,3-dioxygenase (IDO) inhibitor , which is crucial for modulating immune responses in cancer. IDO plays a role in tumor-induced immunosuppression, and inhibiting this enzyme can enhance the effectiveness of anti-cancer treatments.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methylthiazol-2-yl)urea showed significant activity against various cancer cell lines, indicating potential for further development as therapeutic agents .

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. By modulating specific receptors in the brain, it may enhance cognitive function and alleviate symptoms associated with these conditions.

Case Study :

Research highlighted in Nature Reviews Neuroscience indicates that compounds targeting similar pathways as this compound have shown promise in improving synaptic plasticity and cognitive performance in animal models .

Mechanistic Insights

The mechanism of action involves interaction with specific biological targets, including GPCRs (G protein-coupled receptors), which are vital for various physiological processes. The modulation of these receptors can lead to enhanced therapeutic effects in treating chronic diseases.

Data Table: Summary of Applications

Comparison with Similar Compounds

Urea Derivatives with Heterocyclic Substituents

- Compound 9a and 9b (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea derivatives): These urea analogs from incorporate pyrazole rings instead of thiazole. Notably, pyrazole derivatives often exhibit distinct solubility profiles due to reduced polarity relative to thiazoles .

- 1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)urea derivatives (): These compounds lack heterocyclic substituents but share urea cores with aromatic substitutions. The methoxy groups enhance lipophilicity, contrasting with the target compound’s thiazole and pyrrolidinone, which balance hydrophilicity and rigidity .

Pyrrolidinone-Containing Compounds

- Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate ():

This compound shares the 2,5-dioxopyrrolidin-1-yl moiety but incorporates it into a fullerene (C60) conjugate. The ethoxyethyl linker in both compounds suggests synthetic strategies using NHS/DCC coupling (as described in ), though the target compound’s urea-thiazole system likely confers distinct reactivity and stability .

Thiazole-Based Analogs

- 1H-Pyrazole-4,5-dione derivatives (, Entry 314290-72-7): This compound features a thiazolyl group but replaces the urea with a pyrazoledione core.

Key Research Findings and Implications

- Synthetic Strategies: The target compound’s ethoxyethyl-pyrrolidinone chain aligns with methods in , where DCC/NHS activation facilitates coupling of complex side chains . This contrasts with simpler urea derivatives in , which use phase-transfer catalysis .

- Structure-Activity Relationships (SAR): The thiazole ring may enhance π-π stacking compared to pyrazole analogs, as seen in ’s thiazole-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.